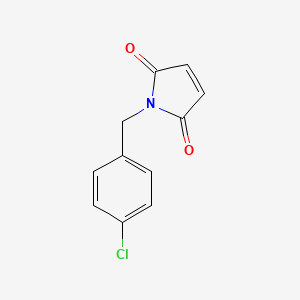

1-((4-chlorophényl)méthyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'antihistaminiques

Ce composé est utilisé dans la synthèse de médicaments antihistaminiques tels que la clocinizine et la chlorcyclizine . Ces médicaments sont connus pour leur activité en tant qu'agents antihistaminiques, qui antagonisent de manière compétitive les effets physiologiques de l'histamine, un agoniste endogène sur les sites des récepteurs à l'histamine .

Activités anti-allergiques

Une série de nouveaux dérivés de ®(-)-1-[(4-chlorophényl)phénylméthyl]pipérazine, qui comprennent « 1-((4-chlorophényl)méthyl)-1H-pyrrole-2,5-dione », ont été conçus, synthétisés et testés pour leurs activités anti-allergiques in vivo . La plupart de ces dérivés ont montré des effets significatifs sur l'asthme allergique et les démangeaisons allergiques .

Agoniste du récepteur de la sérotonine

“this compound” est utilisé comme agoniste du récepteur de la sérotonine 5-HT-1 . La sérotonine

Mécanisme D'action

Target of Action

Similar compounds such as pyraclostrobin, which is a quinone outside inhibitor (qoi)-type fungicide, are used against botrytis cinerea and alternaria alternata . Another compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been reported to have antileishmanial and antimalarial activities .

Mode of Action

Pyraclostrobin, a similar compound, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .

Biochemical Pathways

Pyraclostrobin, a similar compound, disrupts important cellular biochemical processes by inhibiting mitochondrial respiration .

Pharmacokinetics

A similar compound, cmi, was predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Cmi was found to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .

Analyse Biochimique

Biochemical Properties

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione may have antioxidant properties, potentially modulating oxidative stress in cells.

Cellular Effects

The effects of 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce reactive oxygen species (ROS) levels in dopaminergic neurons, thereby protecting cells from oxidative stress . Additionally, 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione can enhance the levels of reduced glutathione, a critical antioxidant in cells .

Molecular Mechanism

At the molecular level, 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione exerts its effects through various mechanisms. It binds to enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This binding interaction enhances the activity of these enzymes, leading to increased detoxification of ROS. Furthermore, 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione may inhibit or activate specific signaling pathways, resulting in changes in gene expression that promote cellular protection against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione remains stable under certain conditions, maintaining its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing any harmful effects.

Metabolic Pathways

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress and detoxification processes. For instance, the compound’s interaction with glutathione-related enzymes suggests its involvement in the glutathione metabolic pathway . This interaction can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of 1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Activité Biologique

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with suitable benzyl chloride derivatives. The process often employs nucleophilic substitution reactions to introduce the chlorophenylmethyl group onto the pyrrole ring.

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : A study demonstrated that compounds structurally similar to 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione can inhibit the growth of various cancer cell lines such as HCT-116 and MCF-7, with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M) .

- Mechanism of Action : These compounds are believed to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to their inhibition and subsequent reduction in tumor growth .

Antimicrobial Activity

Pyrrole derivatives have also shown promise as antimicrobial agents:

- Broad Spectrum : Compounds similar to 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione have been tested against various bacterial strains, demonstrating MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, these compounds have been noted for their anti-inflammatory effects:

- Cytokine Inhibition : Similar structures have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins in vitro .

Case Study 1: Anticancer Efficacy

A specific derivative of pyrrole-2,5-dione was evaluated for its efficacy against colon cancer using a rat model. The compound demonstrated significant inhibition of tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

In a laboratory setting, various pyrrole derivatives were screened for their antibacterial properties. The results indicated that certain compounds had superior activity against resistant strains of bacteria compared to traditional antibiotics .

Data Tables

| Compound | GI50 (M) | MIC (μg/mL) | Activity |

|---|---|---|---|

| 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione | ~1.0–1.6 × 10⁻⁸ | 3.12 - 12.5 | Anticancer & Antimicrobial |

| Derivative A | ~2.0 × 10⁻⁷ | 6.25 | Anticancer |

| Derivative B | ~5.0 × 10⁻⁹ | 12.5 | Antimicrobial |

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKNINBFRMHMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368435 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34569-29-4 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.